molecular formula C28H24Cl2FN5O2 B1684027 (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide CAS No. 1095253-39-6

(R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide

Cat. No.: B1684027
CAS No.: 1095253-39-6
M. Wt: 552.4 g/mol
InChI Key: UPJSUQWHUVLLNW-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • ARQ 621 is a novel Eg5 kinesin inhibitor developed by ArQule, Inc. It exhibits potent antitumor activity while sparing bone marrow-derived cells .
  • Eg5 (also known as KIF11) is a microtubule-based motor protein involved in cell division. It plays essential roles in spindle assembly, mitotic checkpoint control, and cytokinesis.
  • ARQ 621 selectively inhibits human Eg5 and has excellent drug-like properties. Notably, it avoids the bone marrow toxicity associated with first-generation Eg5 inhibitors.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ARQ 621 are not widely available in the public domain. it has undergone full pre-clinical development.
    • Industrial production methods remain proprietary, but further research may reveal additional details.
  • Chemical Reactions Analysis

    • ARQ 621 inhibits Eg5, affecting cell division. While detailed reactions are not disclosed, it likely interferes with spindle dynamics during mitosis.
    • Common reagents and conditions used in Eg5 inhibition are not explicitly documented.
  • Scientific Research Applications

  • Mechanism of Action

    • ARQ 621’s mechanism involves inhibiting Eg5, disrupting spindle dynamics during cell division.
    • Molecular targets and pathways affected by ARQ 621 need further investigation.
  • Comparison with Similar Compounds

    • ARQ 621’s uniqueness lies in its selective Eg5 inhibition without bone marrow toxicity.
    • Similar compounds include other Eg5 inhibitors, but ARQ 621’s distinct profile sets it apart.

    Properties

    IUPAC Name

    N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UPJSUQWHUVLLNW-XMMPIXPASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H24Cl2FN5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80148974
    Record name ARQ-621
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80148974
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    552.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1095253-39-6
    Record name ARQ-621
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name ARQ-621
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80148974
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ARQ-621
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
    Reactant of Route 2
    Reactant of Route 2
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
    Reactant of Route 3
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
    Reactant of Route 4
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
    Reactant of Route 5
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide
    Reactant of Route 6
    Reactant of Route 6
    (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.